molecular formula C14H13NO B4434067 N-cyclopropylnaphthalene-2-carboxamide

N-cyclopropylnaphthalene-2-carboxamide

Cat. No.: B4434067
M. Wt: 211.26 g/mol
InChI Key: BLZTZXANILMOFM-UHFFFAOYSA-N
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Description

Historical Context and Emerging Significance of N-cyclopropylnaphthalene-2-carboxamide in Chemical Biology

While specific, early research focusing solely on this compound is not extensively documented in seminal literature, its conceptual underpinnings can be traced to the broader history of research into naphthalene (B1677914) derivatives and cyclopropyl-containing compounds. The naphthalene ring system, a bicyclic aromatic hydrocarbon, has long been recognized as a "privileged scaffold" in drug discovery. ijpsjournal.comekb.eg Its rigid structure and lipophilic nature provide a foundation for the development of compounds that can effectively interact with biological targets. nih.gov Numerous naphthalene-based compounds have received FDA approval and are used in various therapeutic areas. ekb.eg

Rationale for Contemporary Academic Investigations into the Naphthalene-2-carboxamide Scaffold and Cyclopropyl (B3062369) Moieties

Modern academic research is drawn to the naphthalene-2-carboxamide scaffold due to its inherent versatility and proven track record in yielding biologically active compounds. The carboxamide linkage provides a key point for introducing diverse substituents, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. Researchers have explored this scaffold in the context of various diseases, including cancer and infectious diseases. nih.govnih.gov For instance, derivatives of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides have demonstrated significant antimicrobial activity. nih.gov

The rationale for incorporating cyclopropyl moieties is multifaceted and scientifically compelling. Key advantages include:

Enhanced Potency and Binding: The rigid conformation of the cyclopropyl ring can help to pre-organize a molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding with a biological target. iris-biotech.deacs.org

Increased Metabolic Stability: The C-H bonds of a cyclopropyl group are stronger than those in linear alkyl groups, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com The replacement of an N-ethyl group with an N-cyclopropyl group is a known strategy to enhance metabolic stability. iris-biotech.de

Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity, pKa, and brain permeability, all of which are critical parameters in drug design. iris-biotech.deacs.org

Structural Rigidity: The three-membered ring introduces conformational constraints, which can be crucial for optimizing interactions with specific binding pockets and for studying structure-activity relationships. iris-biotech.de

Overview of Current Research Trajectories for this compound and Related Analogues

Current research involving the this compound scaffold and its analogues is proceeding along several promising trajectories. A significant area of focus is the development of novel anticancer agents. For example, researchers have designed and synthesized 1-hydroxynaphthalene-2-carboxanilides with the aim of increasing lipophilicity and affinity for DNA and replicative enzymes. nih.gov While not a direct analogue, this research highlights the potential of the naphthalene carboxamide core in oncology.

Another important research avenue is the exploration of these compounds as antimicrobial agents. Studies on N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides have revealed potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. nih.gov

Furthermore, the naphthalene-2-carboxamide moiety has been incorporated into multifunctional ligands targeting neurodegenerative diseases like Alzheimer's. For instance, N-propargylpiperidines featuring a naphthalene-2-carboxamide component have been designed as dual inhibitors of butyrylcholinesterase (BChE) and monoamine oxidase B (MAO-B). nih.gov

The synthesis of novel analogues remains a cornerstone of current research. Convenient and efficient synthetic methods, such as the acid-amine coupling of a naphthalene carboxylic acid with a substituted amine, are being employed to generate libraries of related compounds for biological screening. ijpsjournal.comnih.gov These investigations aim to elucidate detailed structure-activity relationships and identify lead compounds with improved therapeutic potential.

Compound Data

Below are tables detailing some of the compound classes and specific molecules discussed in the context of naphthalene carboxamide and cyclopropyl moiety research.

Table 1: Biologically Investigated Naphthalene Carboxamide Derivatives

Compound Class/DerivativeTherapeutic Area of InvestigationKey FindingsReference
N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamidesAntimicrobialSubmicromolar activity against MRSA and activity against M. tuberculosis. nih.gov
1-Hydroxynaphthalene-2-carboxanilidesAnticancerDesigned to increase lipophilicity and affinity for DNA. nih.gov
N-Propargylpiperidines with naphthalene-2-carboxamide moietyAlzheimer's DiseaseDual inhibitors of butyrylcholinesterase (BChE) and monoamine oxidase B (MAO-B). nih.gov
Amide-coupled naphthalene scaffoldsAntibacterial, Antifungal, AntimalarialNovel scaffolds synthesized and tested for broad-spectrum anti-infective properties. ijpsjournal.com

Table 2: Properties and Applications of the Cyclopropyl Moiety in Medicinal Chemistry

PropertyDescriptionExample ApplicationReference
Enhanced Metabolic StabilityReduced susceptibility to CYP450-mediated oxidation.Replacement of N-ethyl with N-cyclopropyl group. iris-biotech.dehyphadiscovery.com
Increased PotencyConformational constraint leads to more favorable receptor binding.Design of tyrosine kinase inhibitors. iris-biotech.de
Altered LipophilicityCan reduce lipophilicity compared to isopropyl or phenyl groups.Fine-tuning of drug-like properties. iris-biotech.de
Structural RigidityFixes the configuration of adjacent functionalities.Useful for structure-activity relationship studies. iris-biotech.de

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropylnaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c16-14(15-13-7-8-13)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZTZXANILMOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for N Cyclopropylnaphthalene 2 Carboxamide and Its Derivatives

Retrosynthetic Analysis of the N-cyclopropylnaphthalene-2-carboxamide Core Structure

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comrsc.org For this compound, the most logical and common disconnection occurs at the amide bond (a C-N bond disconnection). This is a standard strategy for amides, as numerous methods exist for their formation. amazonaws.com

This primary disconnection yields two key synthons: a naphthalene-2-carbonyl cation equivalent and a cyclopropylamine (B47189) anion equivalent. These correspond to the practical starting materials: naphthalene-2-carboxylic acid (or an activated derivative) and cyclopropylamine .

A further retrosynthetic breakdown can be applied to these precursors:

Naphthalene-2-carboxylic acid: This can be envisioned as arising from the oxidation of 2-methylnaphthalene (B46627) or through the carboxylation of a naphthyl organometallic reagent (e.g., from 2-bromonaphthalene).

Cyclopropylamine: The synthesis of this strained amine is non-trivial. Retrosynthetic approaches often lead back to precursors like cyclopropanecarboxamide (B1202528) (via Hofmann rearrangement), cyclopropanecarboxaldehyde (B31225) (via reductive amination), or γ-butyrolactone. longdom.orggoogle.comgoogle.com

This analysis highlights that the most direct and convergent forward synthesis involves the coupling of a naphthalene-2-carboxylic acid derivative with cyclopropylamine.

Classical and Modern Synthetic Routes to this compound

The formation of the amide bond is the central transformation in the synthesis of this compound.

Amide Coupling Methodologies for this compound Synthesis

The reaction between a carboxylic acid and an amine to form an amide bond is one of the most frequently performed reactions in organic synthesis. ucl.ac.uksci-hub.se This transformation typically requires the activation of the carboxylic acid.

Classical Methods: One of the oldest methods involves converting naphthalene-2-carboxylic acid into a more reactive derivative, such as an acyl chloride or acid anhydride . sci-hub.se For instance, treating naphthalene-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride would yield naphthalene-2-carbonyl chloride. This highly electrophilic intermediate readily reacts with cyclopropylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl byproduct.

Modern Coupling Reagents: A vast array of coupling reagents has been developed to facilitate amide bond formation under milder conditions, minimizing side reactions and racemization (if applicable). peptide.comnih.gov These reagents activate the carboxylic acid in situ. For the synthesis of this compound, these would be added to a mixture of naphthalene-2-carboxylic acid and cyclopropylamine. Common classes of reagents include carbodiimides and phosphonium (B103445) or uronium salts. ucl.ac.ukpeptide.com

Reagent ClassExample ReagentNameByproducts
CarbodiimidesEDC1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble urea
CarbodiimidesDCCDicyclohexylcarbodiimideDicyclohexylurea (precipitate)
Uronium SaltsHATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphateTetramethylurea
Uronium SaltsHBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateTetramethylurea
Phosphonium SaltsPyBOP(Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate)Tripyrrolidinophosphine oxide
AnhydridesT3Pn-Propylphosphonic acid anhydridePhosphonic acids

This table presents a selection of common amide coupling reagents applicable to the synthesis.

Often, additives like 1-hydroxybenzotriazole (HOBt) are used in conjunction with these reagents to suppress side reactions and increase efficiency. peptide.comsciepub.com For instance, a common protocol would involve stirring naphthalene-2-carboxylic acid, cyclopropylamine, EDC, and HOBt in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. nih.gov

Functionalization of the Naphthalene (B1677914) Ring in this compound Precursors

To generate derivatives of this compound, functional groups can be introduced onto the naphthalene core before the amide coupling step. The precursor, naphthalene-2-carboxylic acid, can undergo various electrophilic aromatic substitution reactions. The carboxylic acid group is deactivating and meta-directing; however, reactions can still yield a variety of substituted naphthalenes.

Alternatively, functionalization can be performed on a more amenable starting material like 2-naphthol (B1666908) or a halonaphthalene, which is then converted to the required carboxylic acid. For example, 3-hydroxynaphthalene-2-carboxylic acid is a common starting material for synthesizing libraries of related amides. nih.govmdpi.com Similarly, 3-aminonaphthalene-2-carboxylic acid can be used to introduce further diversity, for instance, by converting the amino group into other functionalities. uni.lu Metallaphotoredox catalysis has also emerged as a powerful tool for the decarboxylative functionalization of aryl carboxylic acids, opening new pathways for derivatization. princeton.edu

Introduction of the Cyclopropyl (B3062369) Group onto the N-terminus of Naphthalene-2-carboxamides

The most straightforward method for introducing the cyclopropyl group is through the use of cyclopropylamine as a reagent in the amide coupling step, as detailed in section 2.2.1. longdom.org The synthesis of cyclopropylamine itself is a key consideration. Industrial methods often start from γ-butyrolactone, which is converted through several steps involving a halobutyrate ester that is cyclized and then subjected to a Hofmann rearrangement. google.comgoogle.com Other laboratory-scale syntheses include the reductive amination of cyclopropanecarboxaldehyde or the Hofmann rearrangement of cyclopropanecarboxamide. longdom.org

An alternative, though less common, strategy would be the N-alkylation of a primary amide, naphthalene-2-carboxamide , with a cyclopropyl halide or sulfonate. However, this reaction is often lower yielding and can suffer from over-alkylation. A more specialized method involves the cyclopropanation of an N-allyl naphthalene-2-carboxamide, but this is a more complex and less direct route.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The parent molecule, this compound, is achiral and has no stereocenters. However, stereoisomers can arise if the naphthalene or cyclopropyl rings are substituted.

Synthesis of Chiral Cyclopropyl Derivatives: If a substituent is introduced on the cyclopropyl ring, for example, at the 1- or 2-position, chiral centers are created. The stereoselective synthesis of such substituted cyclopropanes is a well-developed field. organic-chemistry.org Key methods include:

Catalytic Asymmetric Cyclopropanation: Chiral catalysts, often based on rhodium, copper, or ruthenium, can catalyze the reaction of an alkene with a diazo compound to produce cyclopropanes with high enantioselectivity. rsc.org For instance, a chiral Ru(II)–Pheox complex has been used for the highly stereoselective cyclopropanation of diazo Weinreb amides. rsc.org

Substrate-Controlled Cyclopropanation: A chiral auxiliary attached to the substrate can direct the stereochemical outcome of the cyclopropanation reaction, such as in the Simmons-Smith reaction. nih.gov

Resolution: A racemic mixture of a key intermediate, such as a substituted cyclopropylamine or cyclopropanecarboxylic acid, can be resolved using a chiral resolving agent.

A chromium-promoted cyclopropanation of α,β-unsaturated amides has been shown to proceed with high stereoselectivity, offering a route to substituted cyclopropanecarboxamides. acs.org

Synthesis of Chiral Naphthalene Derivatives: If the naphthalene ring is substituted in a way that introduces chirality (e.g., atropisomerism from bulky groups ortho to the ring junction, or a stereocenter in a substituent), a stereoselective synthesis would be required. This could involve asymmetric synthesis of the naphthalene precursor or resolution of a racemic intermediate. When coupling a chiral naphthalene carboxylic acid with a chiral cyclopropylamine, control over the coupling conditions is crucial to avoid epimerization, particularly at a stereocenter alpha to the carbonyl group. Using reagents like HATU is known to minimize this risk. peptide.com

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

Traditional amide synthesis often generates significant chemical waste from the use of stoichiometric coupling reagents and halogenating agents. ucl.ac.uk Modern research focuses on developing more sustainable methods.

Catalytic Amidation: A major goal of green chemistry is to replace stoichiometric reagents with catalytic alternatives. Direct catalytic amidation of naphthalene-2-carboxylic acid and cyclopropylamine would be the ideal green process, releasing only water as a byproduct. Boronic acid catalysts have been shown to promote such direct amidations, typically at elevated temperatures with azeotropic removal of water. ucl.ac.uk Another approach is the dehydrogenative coupling of alcohols and amines, which could be applied if starting from 2-naphthalenemethanol.

Atom Economy and Waste Reduction: The choice of coupling reagent significantly impacts the environmental footprint. Reagents like EDC are often preferred on a larger scale because their byproduct is water-soluble and more easily removed than the precipitate formed from DCC. sciepub.com The development of catalytic systems or recyclable coupling agents dramatically improves the atom economy and reduces waste. researchgate.netnih.gov

Solvent Choice: Replacing hazardous solvents like DCM and DMF with greener alternatives is another key principle. Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) are increasingly used in industrial processes. In some cases, reactions can be run in water using surfactants to form micelles, or even under solvent-free conditions. researchgate.netrsc.org

Biocatalysis: Enzymatic methods for amide bond formation are emerging as a highly sustainable option. rsc.org Hydrolase enzymes can be used in reverse in low-water systems to catalyze the formation of amide bonds. ATP-dependent enzymes can also be employed in aqueous media, offering a green route for synthesis. rsc.org While specific application to this compound may not be documented, these principles represent the future of sustainable amide synthesis.

Process Optimization and Scale-Up Considerations for this compound Production

The efficient production of this compound on an industrial scale necessitates a focus on process optimization to maximize yield, purity, and cost-effectiveness while minimizing environmental impact. Key considerations revolve around reaction conditions, solvent selection, and the implementation of modern manufacturing technologies like flow chemistry.

A significant advancement in this area is the use of telescoped continuous flow processes. nih.gov This approach combines multiple reaction steps into a single, uninterrupted sequence, which can significantly reduce waste by eliminating the need for separate unit operations such as crystallization, filtration, and drying. nih.gov For the synthesis of related amide structures, automated multi-step optimization has proven effective. nih.gov For instance, a two-step process involving a heterogeneously catalyzed hydrogenation followed by a homogeneous amidation reaction was optimized using a Bayesian algorithm. nih.gov This automated approach allows for rapid exploration of reaction parameters to find optimal conditions for yield and purity. nih.gov

The choice of solvent is another critical factor. The use of greener solvents, such as 2-methyltetrahydrofuran (2-MeTHF), is increasingly favored due to their reduced environmental impact. nih.gov In one optimized flow process, 2-MeTHF was used successfully, contributing to a greener synthesis. nih.gov

Process optimization also involves a detailed analysis of reaction kinetics and the impact of unreacted starting materials on the final product. In an optimized amidation step, it was determined that the presence of unreacted starting material from a previous step did not affect the final yield, which remained at a high 98%. nih.gov The ability to produce several grams of the target product over a continuous period demonstrates the scalability of such optimized flow processes. nih.gov The throughput can be further enhanced by scaling up the reactor size or by numbering-up, which involves running multiple reactors in parallel. nih.gov

Simulation modeling is another tool employed in the pharmaceutical industry to enhance production line productivity. researchgate.net By simulating different scenarios and identifying bottlenecks, companies can achieve significant increases in daily production, sometimes by as much as 300%. researchgate.net These principles of process flow improvement and bottleneck elimination are directly applicable to the large-scale manufacturing of this compound.

Synthesis of Diverse this compound Analogues and Scaffolds

The synthesis of diverse analogs of this compound is crucial for exploring structure-activity relationships and developing new chemical entities. This is achieved through various synthetic methodologies, including modifications to the core naphthalene ring, alterations of the cyclopropyl group, and the application of scaffold hopping strategies.

A common approach to generating analogs is the condensation of a carboxylic acid with a variety of amines. For instance, a series of N-substituted 3-hydroxynaphthalene-2-carboxanilides were synthesized by condensing 3-hydroxynaphthalene-2-carboxylic acid with various alkoxy-substituted anilines. mdpi.com This reaction was effectively carried out using phosphorus trichloride (B1173362) in chlorobenzene (B131634) under microwave irradiation. mdpi.com This method highlights a versatile route to introduce diversity at the N-substituent of the carboxamide.

Another strategy involves building the cyclopropane (B1198618) ring onto a precursor molecule. A general method for preparing 1-phenylcyclopropane carboxamide derivatives starts with the α-alkylation of 2-phenyl acetonitrile (B52724) derivatives using 1,2-dibromoethane, followed by the hydrolysis of the resulting cyano group to a carboxylic acid. nih.gov This acid can then be coupled with various amines to produce a library of analogs. nih.gov The efficiency of the initial cyclopropanation step can be significantly improved by using a phase transfer catalyst like tetra-n-butylammonium bromide (TBAB), which increased the yield of 1-phenylcyclopropane carbonitrile to 85%. nih.gov

The following table outlines a synthetic sequence for creating substituted 1-phenylcyclopropane carboxylic acids, which are key intermediates for a range of carboxamide derivatives.

EntrySubstituent (R)ProductReaction Time (h)Yield (%)
1H1-phenylcyclopropane-carboxylic acid282
24-F1-(4-fluorophenyl)cyclopropane-carboxylic acid285
34-OMe1-(4-methoxyphenyl)cyclopropane-carboxylic acid2.588
44-Cl1-(4-chlorophenyl)cyclopropane-carboxylic acid378
54-Br1-(4-bromophenyl)cyclopropane-carboxylic acid375
63,4-di-OMe1-(3,4-dimethoxyphenyl)cyclopropane-carboxylic acid472
73,4-di-Cl1-(3,4-dichlorophenyl)cyclopropane-carboxylic acid464
Data sourced from a study on the synthesis of 1-phenylcyclopropane carboxamide derivatives. nih.gov

Scaffold hopping is a more advanced strategy for creating novel analogs where the core structure, or scaffold, is significantly altered while maintaining key pharmacophoric features. nih.gov This can involve ring opening and closure reactions to manipulate molecular flexibility or the replacement of one ring system with another (isosteric replacement). nih.gov For example, replacing a phenyl ring with a thiophene (B33073) or pyrimidine (B1678525) ring has been used to create new drug candidates with improved properties. nih.gov Such principles can be applied to the naphthalene ring of this compound to generate entirely new chemical scaffolds.

The synthesis of complex polycyclic scaffolds, which could be considered distant analogs, often employs one-pot cascade reactions. nih.gov These elegant strategies, involving processes like Diels-Alder cycloadditions or iridium-catalyzed radical cyclizations, allow for the rapid construction of complex molecular architectures from simpler starting materials. nih.gov While not directly applied to this compound in the reviewed literature, these advanced methods represent the cutting edge of scaffold diversification in medicinal chemistry.

Advanced Structural Characterization and Conformational Analysis of N Cyclopropylnaphthalene 2 Carboxamide

Single-Crystal X-ray Diffraction Studies of N-cyclopropylnaphthalene-2-carboxamide and its Co-crystals

Although a specific single-crystal X-ray diffraction study for this compound has not been reported, the crystallographic parameters can be anticipated based on analyses of similar naphthalene (B1677914) carboxamides and other aromatic amides. mdpi.com The crystal structure of naphthalene itself is well-documented, typically forming a herringbone arrangement. researchgate.netcrystallography.net The introduction of the cyclopropylcarboxamide substituent at the 2-position would significantly alter this packing to accommodate strong intermolecular hydrogen bonds.

The primary interaction governing the crystal packing of this compound is expected to be the hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This N-H···O interaction is a robust and highly directional force in the crystal engineering of amides, often leading to the formation of infinite chains or cyclic dimers. youtube.com Additionally, π-π stacking interactions between the electron-rich naphthalene rings are anticipated to play a crucial role in stabilizing the three-dimensional crystal lattice. mdpi.com

Based on typical crystallographic data for related organic compounds, a hypothetical set of parameters for this compound could be projected as follows:

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 25
α (°)90
β (°)90 - 105
γ (°)90
Volume (ų)1800 - 2500
Z (molecules/unit cell)4 or 8
Calculated Density (g/cm³)1.2 - 1.4

This table represents a predictive model based on common values for similar aromatic amides and is not based on experimental data for the title compound.

The field of crystal engineering allows for the rational design of co-crystals , which are multi-component crystals held together by non-covalent interactions. rsc.org Amides are excellent candidates for co-crystallization. rsc.org By introducing a "co-former" molecule that can form strong hydrogen bonds with the amide group, new crystalline phases with potentially different physicochemical properties can be created. Common co-formers for amides include carboxylic acids, phenols, and other molecules with hydrogen bond donor or acceptor sites. rsc.orgresearchgate.net The formation of a co-crystal with this compound would likely involve a supramolecular synthon, such as the robust amide-acid heterosynthon. youtube.com

Solution-State Conformation Elucidation of this compound via Advanced NMR Spectroscopy

The conformation of this compound in solution is primarily dictated by rotation around the amide C-N bond and the N-cyclopropyl bond. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is the principal tool for investigating such conformational equilibria. acs.org

A key feature of secondary amides is the potential for E/Z (cis/trans) isomerism due to the partial double bond character of the C-N bond. For most acyclic secondary amides, the Z (trans) conformation, where the substituents on the nitrogen and carbonyl carbon are on opposite sides, is sterically favored. However, studies on N-cyclopropylacetamide have revealed an unusually high population (16-19%) of the E (cis) rotamer in nonpolar solvents. acs.org This is attributed to the unique electronic and steric properties of the cyclopropyl (B3062369) group. A similar E/Z equilibrium would be expected for this compound.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), would be instrumental in distinguishing between the E and Z isomers by measuring through-space proton-proton proximities. For instance, in the Z-isomer, a NOE correlation would be expected between the amide N-H proton and the cyclopropyl methine proton.

The predicted ¹H and ¹³C NMR chemical shifts for this compound are tabulated below, based on standard chemical shift ranges for its constituent parts. dtic.milipb.pt

GroupAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
NaphthaleneAromatic CH7.5 - 8.5125 - 135
NaphthaleneQuaternary C-130 - 140
AmideN-H8.0 - 9.0 (broad)-
AmideC=O-165 - 170
CyclopropylCH (methine)2.8 - 3.225 - 35
CyclopropylCH₂ (methylene)0.6 - 1.05 - 15

This table provides estimated chemical shift ranges and is not based on experimentally recorded spectra for the title compound.

Vibrational Spectroscopy Applications (FT-IR, Raman) in Probing this compound Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is highly sensitive to the structural and bonding environment within a molecule, particularly for probing intermolecular interactions like hydrogen bonding. researchgate.net

The amide group gives rise to several characteristic vibrational bands. The most prominent is the Amide I band, appearing between 1630 and 1690 cm⁻¹, which is primarily due to the C=O stretching vibration. libretexts.org Its position is highly sensitive to hydrogen bonding; in the solid state, where strong N-H···O hydrogen bonds are present, this band would be expected at a lower wavenumber compared to a dilute solution in a non-polar solvent.

The Amide II band, typically found between 1510 and 1570 cm⁻¹, results from a combination of N-H in-plane bending and C-N stretching vibrations. nih.gov The Amide A band (or N-H stretch), appearing as a broad absorption around 3200-3400 cm⁻¹ in the solid state, is also a clear indicator of hydrogen bonding. mdpi.com

The naphthalene moiety would contribute sharp peaks in the aromatic C-H stretching region (~3030-3100 cm⁻¹) and a series of C=C stretching bands between 1400 and 1600 cm⁻¹. libretexts.org The cyclopropyl group has characteristic C-H stretching vibrations just above 3000 cm⁻¹ and ring deformation modes at lower wavenumbers.

A table of expected key vibrational frequencies is presented below.

Functional GroupVibrational ModeExpected FT-IR Wavenumber (cm⁻¹)Expected Raman Wavenumber (cm⁻¹)
Amide (H-bonded)N-H Stretch (Amide A)3200 - 3400 (broad, strong)Weak
Aromatic/CyclopropylC-H Stretch3000 - 3100 (medium)Strong
AlkylC-H Stretch2850 - 2960 (medium)Medium
AmideC=O Stretch (Amide I)1640 - 1660 (strong)Medium
AromaticC=C Stretch1500 - 1600 (multiple, medium)Strong
AmideN-H Bend (Amide II)1510 - 1570 (strong)Weak

This table is a prediction based on characteristic group frequencies and does not represent measured data for the title compound.

Solid-State Forms and Polymorphism of this compound

Polymorphism is the ability of a solid material to exist in more than one crystal form or arrangement. rsc.org Different polymorphs of a compound have the same chemical composition but differ in their crystal lattice structure. This can lead to variations in physical properties such as melting point, solubility, and stability. Carboxamide-containing compounds are known to exhibit polymorphism. rsc.org

For this compound, polymorphism could arise from different arrangements of the hydrogen-bonding networks (e.g., chains vs. dimers) or different π-π stacking geometries of the naphthalene rings. researchgate.net The specific solvent used for crystallization, the rate of cooling, and the temperature can all influence which polymorphic form is obtained. acs.org

The existence of different solid-state forms would be distinguishable by techniques such as Powder X-ray Diffraction (PXRD), which would show different diffraction patterns for each polymorph. Thermal analysis methods like Differential Scanning Calorimetry (DSC) would reveal different melting points and transition temperatures, while vibrational spectroscopy (FT-IR/Raman) could also detect subtle differences in intermolecular interactions between forms. rsc.org

Intermolecular Interactions and Crystal Engineering of this compound

The supramolecular architecture of this compound in the solid state is governed by a hierarchy of intermolecular interactions. The most significant of these is the N-H···O hydrogen bond , which is a powerful and directional interaction that dictates the primary assembly of molecules. These hydrogen bonds typically lead to the formation of one-dimensional chains or zero-dimensional dimeric motifs.

The second key interaction is π-π stacking between the planar naphthalene rings. These interactions, while weaker than hydrogen bonds, are crucial for organizing the hydrogen-bonded chains or dimers into a stable three-dimensional structure. The geometry of the stacking can vary, for example, between parallel-displaced and T-shaped arrangements.

Weaker C-H···O and C-H···π interactions are also likely to be present, providing additional stabilization to the crystal lattice. The cyclopropyl C-H bonds or the aromatic C-H bonds can act as weak hydrogen bond donors to either the carbonyl oxygen or the π-system of a neighboring naphthalene ring.

Crystal engineering principles can be applied to manipulate these interactions in a controlled manner. rsc.org By introducing specific functional groups or by co-crystallizing with other molecules, it is possible to favor certain interaction patterns over others. For example, co-crystallization with a dicarboxylic acid could lead to the formation of a complex 2D or 3D hydrogen-bonded network, potentially altering the material's properties in a predictable way. The rational design of such multi-component crystals is a cornerstone of modern materials science.

Mechanistic Investigations of N Cyclopropylnaphthalene 2 Carboxamide at the Molecular and Cellular Levels

Identification and Characterization of Putative Molecular Targets for N-cyclopropylnaphthalene-2-carboxamide

The biological effects of a compound are initiated by its binding to specific molecular targets. Research into this compound and structurally related molecules has focused on identifying these targets and characterizing the binding interactions through various assays. The carboxamide moiety is often pivotal for binding affinity, acting as a molecular anchor to the target. nih.gov

Ligand-target binding kinetics, which describe the rate of association (k_on) and dissociation (k_off) of a compound to its target, are fundamental to understanding its pharmacological profile. The ratio of k_off to k_on determines the equilibrium dissociation constant (K_d), a measure of binding affinity. csmres.co.uk These kinetic parameters dictate the occupancy of a target at specific concentrations and the duration of the drug-target complex, which can significantly influence in vivo efficacy. csmres.co.uknih.gov

While specific binding kinetic data for this compound is not extensively detailed in the available literature, studies on analogous structures provide valuable insights. For instance, a related compound, N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide, has been identified as a ligand for Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). drugbank.com The binding kinetics for such interactions are critical, as even compounds with the same affinity (K_d) can have vastly different residence times on their targets, leading to different biological outcomes. nih.gov

The general principles of binding kinetics can be illustrated with hypothetical data, showing how different on- and off-rates affect target occupancy over time.

Table 1: Illustrative Drug-Target Binding Kinetic Parameters

Targetk_on (μM⁻¹s⁻¹)k_off (s⁻¹)K_d (nM)Residence Time (τ = 1/k_off)
Target 11001101 s
Target 20.002780.00002781010 h
Target 30.0005560.000005561050 h
This table presents simulated data to illustrate how varying kinetic rates can result in the same thermodynamic affinity (K_d) but dramatically different target residence times. Adapted from Copeland, 2011. nih.gov

Naphthalene (B1677914) carboxamides and N-cyclopropyl amides have been investigated as inhibitors of various enzymes. The carboxamide structure is a common pharmacophore in many enzyme inhibitors. nih.gov For example, a series of N-propargylpiperidines featuring a naphthalene-2-carboxamide moiety were designed as inhibitors of human butyrylcholinesterase (hBChE) and monoamine oxidase B (MAO-B), enzymes that are elevated in the brains of Alzheimer's disease patients. nih.gov Several of these compounds were found to inhibit hBChE and, in some cases, also showed concomitant inhibition of MAO-B. nih.gov

In a separate area, the N-cyclopropylamide group has been crucial in the development of potent enzyme inhibitors. The discovery of BMS-582949, a p38α MAP kinase inhibitor, was guided by the rational substitution of an N-methoxy group with an N-cyclopropyl group. nih.gov The sp² character of the cyclopropyl (B3062369) ring was found to enhance the hydrogen-bonding characteristics of the adjacent amide NH group. nih.gov While BMS-582949 was slightly less potent in the p38α enzymatic assay than its predecessor, it exhibited a superior pharmacokinetic profile. nih.gov

Table 2: Enzyme Inhibition by Related Carboxamide Compounds

Compound ClassTarget EnzymeActivityReference
Naphthalene-2-carboxamidesButyrylcholinesterase (BChE)Potent inhibition nih.gov
Naphthalene-2-carboxamidesMonoamine Oxidase B (MAO-B)Concomitant inhibition observed nih.gov
Pyrrolidine CarboxamidesInhA (M. tuberculosis)IC₅₀ = 5.1 μM for lead compound nih.gov
N-cyclopropyl amidesp38α MAP KinasePotent inhibition (BMS-582949) nih.gov
This table summarizes the inhibitory activities of compound classes related to this compound against various enzyme targets.

The naphthalene carboxamide scaffold has also been explored for its ability to modulate receptor activity. For instance, modifying a 1H-pyrrolo[3,2-c]quinoline scaffold to a 2-phenyl-1H-pyrrole-3-carboxamide resulted in a shift from neutral antagonism to inverse agonism at the serotonin (B10506) 5-HT₆ receptor. nih.gov Inverse agonists inhibit the basal, constitutive activity of a receptor, a distinct mechanism from neutral antagonists which only block agonist binding. This change in functional activity highlights how scaffold modifications can allow a compound to target different active states of a receptor. nih.gov While direct receptor modulation studies on this compound are scarce, the findings from these related structures suggest a potential for this compound class to interact with G protein-coupled receptors (GPCRs).

Cellular Pathway Modulation and Downstream Effects by this compound

The binding of a ligand to its target initiates a cascade of downstream signaling events that constitute the compound's cellular mechanism of action. Analogs of this compound have been shown to modulate several key cellular pathways.

Compounds targeting VEGFRs, like the related N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide, would interfere with the signaling pathways that control angiogenesis. drugbank.com Inhibition of p38α MAP kinase by cyclopropylamide-containing molecules like BMS-582949 directly impacts inflammatory pathways by reducing the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α). nih.gov

Furthermore, modulation of the 5-HT₆ receptor by carboxamide derivatives can affect multiple downstream pathways. The 5-HT₆ receptor is known to signal through Gs proteins to activate adenylyl cyclase, but it also influences other pathways, including the mTOR and Cdk5 signaling cascades, which are crucial for neuronal processes. nih.gov For example, 2-phenyl-1H-pyrrole-3-carboxamide analogs with inverse agonist activity at the 5-HT₆ receptor were shown to impact both Gs and Cdk5 signaling pathways. nih.gov

Mechanisms of Cyclopropyl Ring Cleavage and Reactivity in this compound Contexts

The cyclopropyl group is a key structural feature, not only for its conformational rigidity but also for its unique chemical reactivity. It is known to be a "radical clock," as the cyclopropylaminium ion can undergo rapid ring opening. acs.org This reactivity has been used to probe the mechanisms of amine-oxidizing enzymes like cytochrome P450s. acs.org

Studies on N-cyclopropyl amides have revealed several pathways for ring cleavage. One proposed mechanism involves a "Heine-type" aziridine (B145994) intermediate when the amide is treated with Lewis acids like AlCl₃, leading to ring-opened N-(2-chloropropyl)amides. rsc.org Another study demonstrated that cyclopropyl amides can be activated to form imidoyl halides, which then undergo a ring-expanding reaction to yield N-substituted pyrrolidin-2-ones. acs.org In the context of donor-acceptor cyclopropanes, ring-opening can be facilitated by increasing the electron-donating properties of an attached aryl group, leading to the formation of a quinone methide intermediate that can be trapped by various nucleophiles. rsc.org This reactivity underscores the potential for the cyclopropyl ring in this compound to be metabolically labile under certain biological conditions, potentially leading to active metabolites or covalent modification of targets.

Structure-Mechanism Relationships for this compound

The relationship between the structure of this compound and its mechanism of action is a composite of the contributions from its three main components.

Naphthalene Core: This large, hydrophobic group provides a rigid scaffold that can engage in π-stacking and hydrophobic interactions within a target's binding site. Its substitution pattern can fine-tune electronic properties and direct the orientation of the other functional groups.

Amide Linker: The carboxamide group is a crucial hydrogen-bond donor and acceptor, often acting as the primary anchor to the biological target. nih.govresearchgate.net Its presence is ubiquitous in drug molecules that inhibit enzymes or modulate receptors. nih.gov

N-Cyclopropyl Group: This group confers several important properties. Its small, rigid nature can provide a better conformational fit into a binding pocket compared to more flexible alkyl groups, a phenomenon that can reduce entropic losses upon binding. researchgate.netnih.gov The unique electronic and steric properties of the cyclopropyl ring can enhance metabolic stability, improve binding affinity, and reduce off-target effects. nih.govnih.gov Furthermore, as noted in the development of p38α inhibitors, the sp² character of the cyclopropyl group can improve the hydrogen-bonding capacity of the amide N-H, strengthening the ligand-target interaction. nih.gov The potential for metabolic ring-opening also presents a mechanistic pathway that could lead to irreversible inhibition or the formation of novel active metabolites. acs.orgrsc.org

Together, these structural elements create a molecule with a defined three-dimensional shape and a specific distribution of hydrophobic and hydrogen-bonding features, which dictates its affinity for specific biological targets and its subsequent mechanistic behavior at the cellular level.

Structure Activity Relationship Sar Studies and Rational Design of N Cyclopropylnaphthalene 2 Carboxamide Analogues

Design Principles for N-cyclopropylnaphthalene-2-carboxamide Derivatives

The rational design of this compound analogues is guided by established principles aimed at enhancing interaction with biological targets. nih.govresearchgate.net A core strategy involves using the naphthalene (B1677914) scaffold linked to other chemical moieties through the carboxamide group (-NHCO-). nih.gov This design allows for systematic modifications to probe and optimize binding affinity and biological effect. The naphthalene core often serves as a key anchor, binding within active sites of proteins or enzymes, a principle observed in the design of naphthalene-based inhibitors for targets like the SARS-CoV PLpro enzyme. nih.govresearchgate.net

Impact of N-Substituent Modifications on this compound Bioactivity

The substituent attached to the amide nitrogen plays a crucial role in determining the bioactivity of carboxamide-containing molecules. In the case of this compound, the cyclopropyl (B3062369) group is significant. Small aliphatic rings like cyclopropane (B1198618) are increasingly used in medicinal chemistry to enhance potency, provide conformational stability, and improve pharmacokinetic properties. nih.gov The cyclopropyl group's rigidity can pre-organize the molecule into a bioactive conformation, potentially increasing its binding affinity to a target protein. nih.gov It is often employed as a bioisostere for small alkyl groups like methyl or isopropyl. nih.gov

Studies on related naphthalene carboxamides, such as N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, have shown that the nature of the N-substituent (the anilide part) directly influences physicochemical properties and binding strength. mdpi.com Similarly, in a series of 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives, modifying the N-substituent was a key strategy in developing highly selective agonists for the cannabinoid-2 receptor. nih.gov While specific data on modifications to the N-cyclopropyl group of the title compound is limited in the provided context, the general principle holds that this position is a critical point for modulation. Altering the size, shape, and electronics of the N-substituent can drastically alter the compound's biological profile.

Influence of Naphthalene Ring Substitutions on this compound Potency

Modifying the naphthalene ring system with various substituents is a key strategy for modulating the potency and selectivity of this compound analogues. The position, number, and electronic nature of these substituents can profoundly impact the molecule's interaction with its biological target. nih.govnih.gov

Research on related series, such as naphthalene-1-carboxanilides, has demonstrated that ring substitution significantly affects antimycobacterial activity. nih.gov In one study, it was found that meta-substituted derivatives were generally more active, and substituents that were electron-neutral or slightly electron-withdrawing were preferable. nih.gov The introduction of a hydroxyl group, as seen in 2-hydroxynaphthalene-1-carboxanilides, also creates a new scaffold whose activity is highly dependent on further ring substitutions. mdpi.com For instance, 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide showed potent activity against methicillin-resistant S. aureus. mdpi.com

The influence of substituents is often tied to physicochemical properties like lipophilicity (log P or log k). nih.gov A specific range of lipophilicity can be crucial for activity; for example, some naphthalene-1-carboxanilides required a log k > 0.6 to exhibit an antimycobacterial effect. nih.gov The electronic properties of substituents are also critical, as they can alter the electron density of the naphthalene ring system and the adjacent carboxamide moiety, thereby affecting binding interactions such as hydrogen bonds and π-π stacking. nih.govnih.gov

Table 1: Effect of Naphthalene Ring Substitution on Antimycobacterial Activity of Naphthalene-1-Carboxanilides This table is based on data for N-phenylnaphthalene-1-carboxamides and serves as an illustrative example of SAR for the naphthalene core.

CompoundAnilide SubstituentActivity against M. avium subsp. paratuberculosis (MIC in µM)Reference
N-(2-Methoxyphenyl)naphthalene-1-carboxamide2-OCH363 nih.gov
N-(3-Methoxyphenyl)naphthalene-1-carboxamide3-OCH363 nih.gov
N-(3-Methylphenyl)naphthalene-1-carboxamide3-CH363 nih.gov
N-(4-Methylphenyl)naphthalene-1-carboxamide4-CH363 nih.gov
N-(3-Fluorophenyl)naphthalene-1-carboxamide3-F63 nih.gov
Rifampicin (Standard)N/A125 nih.gov

Stereochemical Considerations in this compound Bioactivity

Stereochemistry is a critical factor in drug design, as enantiomers of a chiral molecule can exhibit significantly different biological activities, potencies, and safety profiles. nih.gov While this compound itself is achiral, the introduction of substituents on either the naphthalene or cyclopropyl ring, or modifications to the linker, can create chiral centers.

The importance of stereochemistry is evident in related naphthalene-containing compounds. For example, a control compound used in one study, 5-acetamido-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide, possesses a defined stereocenter at the ethyl group attached to the naphthalene ring, indicating its significance for bioactivity. nih.gov Furthermore, significant research has been dedicated to the chiral separation of naphthalene derivatives, underscoring the need to isolate and test individual enantiomers. nih.govresearchgate.net Chiral stationary phases based on a naphthalene core have been developed specifically for separating chiral basic drugs, highlighting the recognition of stereoisomers by biological systems. nih.gov Therefore, for any rationally designed analogue of this compound that incorporates chiral elements, the evaluation of individual stereoisomers would be an essential step in the optimization process. researchgate.net

Bioisosteric Replacements within the this compound Scaffold

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a powerful tool in medicinal chemistry for optimizing drug properties. nih.govufrj.brdrughunter.com This strategy can be applied to various parts of the this compound scaffold.

Naphthalene Ring: The naphthalene ring can be a site for metabolic oxidation. cambridgemedchemconsulting.com A common strategy is to replace it with various five- or six-membered heteroaromatic rings such as pyridine, pyrimidine (B1678525), thiophene (B33073), or pyrazole. cambridgemedchemconsulting.com These replacements can alter the electronic properties, reduce susceptibility to CYP-mediated metabolism, improve solubility, and potentially introduce new beneficial interactions with the target protein. cambridgemedchemconsulting.com

Amide Linker: The amide bond itself can be susceptible to hydrolysis by proteases. Bioisosteric replacements for the amide group, such as 1,2,4-triazoles, oxadiazoles, or trifluoroethylamines, are often explored. drughunter.comu-tokyo.ac.jp These groups can mimic the hydrogen bonding properties and geometry of the amide while offering enhanced metabolic stability. drughunter.comu-tokyo.ac.jp

Cyclopropyl Group: The cyclopropyl group is itself often used as a bioisostere, typically for alkenes or small alkyl groups. nih.gov Depending on the specific binding pocket interactions, it could potentially be replaced by other small, constrained rings like oxetane (B1205548) or azetidine (B1206935) to probe for improved interactions or physicochemical properties. nih.gov

The application of bioisosteres offers a tactical approach to address issues related to potency, selectivity, and pharmacokinetics without drastically altering the core binding mode of the pharmacophore. nih.gov

Table 2: Common Bioisosteric Replacements for Key Scaffolds

Original GroupCommon BioisosteresPotential AdvantageReference
Phenyl/Naphthyl RingPyridyl, Pyrimidine, Thiophene, PyrazoleImproved metabolic stability, increased polarity/solubility cambridgemedchemconsulting.com
Amide (-CONH-)1,2,4-Triazole, Oxadiazole, TrifluoroethylamineIncreased metabolic stability against hydrolysis drughunter.comu-tokyo.ac.jp
Carboxylic Acid (-COOH)Tetrazole, AcylsulfonamideImproved cell permeability and oral bioavailability drughunter.com
Methyl Group (-CH3)Fluorine (F), Amino group (NH2)Alter metabolic "soft spots," modulate electronics nih.govufrj.br

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. researchgate.netmdpi.com For a series of analogues based on this compound, QSAR can be a powerful predictive tool to guide the design of more potent compounds. nih.govscilit.com

The QSAR process typically involves several steps:

Data Set Preparation: A series of synthesized analogues with measured biological activity (e.g., IC₅₀ or MIC values) is compiled. mdpi.com

Descriptor Calculation: For each molecule, a large number of numerical descriptors representing its physicochemical properties (e.g., lipophilicity, electronic properties, size, shape) are calculated. researchgate.net

Model Building: The data is often split into a training set and a test set. mdpi.com Statistical methods, such as Genetic Function Approximation (GFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), are used on the training set to build a mathematical equation (the QSAR model) that links the descriptors to the biological activity. researchgate.netnih.gov

Validation: The model's predictive power is rigorously tested using both internal validation (e.g., cross-validation) and external validation with the test set of compounds. researchgate.netmdpi.com

A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. mdpi.com Furthermore, 3D-QSAR methods like CoMSIA generate contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic properties around the molecular scaffold, providing direct insights for rational drug design. researchgate.netnih.gov

Scaffold Hopping and Lead Optimization Strategies Based on this compound

Starting with a promising "hit" or "lead" compound like this compound, lead optimization is the iterative process of modifying the molecule to create a preclinical drug candidate with improved potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. danaher.compatsnap.com

Scaffold hopping is a key strategy within lead optimization, where the core molecular framework (the scaffold) is replaced with a structurally different one that maintains the original's key binding interactions. cambridgemedchemconsulting.com For this compound, this could involve replacing the naphthalene core with a different bicyclic or monocyclic aromatic system, such as an indole, benzimidazole, or quinoline, as suggested by bioisosterism principles. cambridgemedchemconsulting.com This can lead to novel chemical matter with potentially superior properties or a different intellectual property profile. nih.gov

Beyond scaffold hopping, lead optimization involves a range of other strategies:

Systematic SAR exploration: As detailed in the sections above, this involves making small, systematic changes to the N-substituent, the naphthalene ring substituents, and the linker to build a comprehensive understanding of how each part contributes to activity. nih.govmonash.edu

Property-based design: Modifications are made not just to improve potency but also to optimize physicochemical properties like solubility, permeability, and metabolic stability. danaher.com For example, introducing polar groups or replacing metabolically liable sites can significantly improve a compound's pharmacokinetic profile. cambridgemedchemconsulting.com

Eliminating liabilities: Early assessment of properties like off-target effects or toxicity guides the modification process to remove undesirable characteristics. danaher.com

This multi-parameter optimization process transforms a simple active molecule into a compound suitable for further development. patsnap.com

Computational Chemistry and Theoretical Studies of N Cyclopropylnaphthalene 2 Carboxamide

Quantum Chemical Calculations on Electronic Structure and Reactivity of N-cyclopropylnaphthalene-2-carboxamide

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. nih.govnih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. nih.gov

For this compound, DFT calculations would reveal key insights into its stability and reactivity. The analysis would typically involve optimizing the molecule's 3D geometry to find its lowest energy state. From this optimized structure, a wealth of information can be derived. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov

Furthermore, these calculations generate molecular electrostatic potential (ESP) maps, which illustrate the charge distribution across the molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting non-covalent interactions, such as hydrogen bonding and stacking, with biological targets. nih.gov Theoretical UV-Visible spectra can also be calculated and compared with experimental data to validate the computational model. nih.gov

Calculated Property Description Significance for this compound
Ground State Energy The total electronic energy of the molecule in its most stable geometric configuration.Indicates the thermodynamic stability of the compound.
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the susceptibility of the molecule to electrophilic attack.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the susceptibility of the molecule to nucleophilic attack.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A larger gap suggests higher stability and lower chemical reactivity.
Dipole Moment A measure of the net molecular polarity.Influences solubility, permeability, and the nature of intermolecular interactions.
ESP Map A visual representation of the electrostatic potential on the molecule's surface.Helps predict sites for intermolecular interactions with a biological target.

Molecular Docking Simulations of this compound with Identified Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.govnih.gov This method estimates the binding affinity and analyzes the interaction patterns, such as hydrogen bonds and hydrophobic contacts. Given the structural motifs in this compound (a naphthalene (B1677914) ring and a carboxamide linker), potential protein targets could include those known to bind similar structures, such as cyclooxygenase (COX) enzymes, kinases, or viral proteases. nih.govnih.gov

The docking process involves placing the 3D structure of this compound into the active site of a target protein and using a scoring function to rank the resulting poses. A lower binding energy score typically indicates a more favorable interaction. The analysis would identify key amino acid residues that form stable interactions with the ligand. For example, the amide group could act as a hydrogen bond donor and acceptor, while the naphthalene moiety could form π-π stacking or hydrophobic interactions within the binding pocket. nih.gov

Docking Parameter Description Hypothetical Finding for this compound
Binding Affinity (kcal/mol) The scoring function's estimate of the binding free energy.A strong negative value would suggest stable binding to the target protein.
Interacting Residues Amino acids in the protein's active site that form contacts with the ligand.Identification of specific hydrogen bonds, hydrophobic, and stacking interactions.
Binding Pose The predicted 3D orientation of the ligand within the active site.Reveals the spatial arrangement required for inhibitory activity.
RMSD (Å) Root-mean-square deviation between the docked pose and a known reference pose (if available).A low value would indicate the docking protocol successfully reproduced a known binding mode.

Molecular Dynamics Simulations of this compound-Target Complexes

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.govnih.gov Starting from a promising docking pose, an MD simulation would place the complex in a simulated physiological environment (water, ions, at a specific temperature and pressure) and calculate the atomic motions over nanoseconds to microseconds. nih.govutupub.fi

The primary goal of MD is to assess the stability of the binding pose and the flexibility of the complex. Key analyses include calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone to see if they remain stable or undergo significant conformational changes. nih.gov Root-mean-square fluctuation (RMSF) analysis would identify which parts of the protein are flexible and which are stabilized by ligand binding. A detailed analysis of intermolecular hydrogen bonds over the simulation time would confirm whether the key interactions predicted by docking are maintained. utupub.fi

MD Simulation Metric Description Purpose of Analysis
RMSD vs. Time Measures the average deviation of atomic positions from a reference structure over time.To assess the stability of the ligand's binding pose and the overall protein structure.
RMSF per Residue Measures the fluctuation of each amino acid residue around its average position.To identify flexible regions of the protein and see how ligand binding affects them.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and protein.To determine the persistence of key interactions predicted by docking.
Radius of Gyration (Rg) Measures the compactness of the protein structure over time.To detect any significant unfolding or conformational changes in the protein upon binding.

Free Energy Perturbation and Ligand Binding Energy Calculations for this compound

For a more accurate prediction of binding affinity than docking scores, rigorous methods like Free Energy Perturbation (FEP) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are employed. nih.goved.ac.uk FEP is a thermodynamically rigorous method that calculates the relative binding free energy (ΔΔG) between two similar ligands by "alchemically" transforming one into the other in a series of small steps. nih.govcolumbia.edu This is done both in the solvated state and when bound to the protein. The difference between these two free energy changes gives the relative binding affinity, often with an accuracy of within 1 kcal/mol. nih.gov

This type of calculation is computationally expensive but provides a gold-standard prediction that can reliably rank compounds before synthesis. drugdesigndata.org For this compound, an FEP calculation could be used to compare its binding affinity to a known inhibitor or a closely related analog, providing a quantitative prediction of its potential improvement or decrease in potency. columbia.edu

Prediction of this compound Conformations and Conformational Landscapes

This compound has several rotatable bonds, primarily the bond connecting the cyclopropyl (B3062369) group and the amide nitrogen, and the bond between the carbonyl carbon and the naphthalene ring. Rotation around these bonds gives rise to different three-dimensional shapes, or conformers. Understanding the molecule's preferred conformations and the energy barriers between them is crucial, as only specific conformers may be able to fit into a protein's active site. nih.gov

Computational methods can systematically rotate these bonds and calculate the potential energy of each resulting structure, creating a potential energy surface or conformational landscape. nih.gov This map reveals the low-energy, stable conformers and the transition states that separate them. nih.gov For this compound, this analysis would determine the relative orientation of the cyclopropyl and naphthalene rings and whether a planar or non-planar arrangement of the amide linker is favored.

In Silico ADME Prediction and Molecular Descriptors for this compound (excluding metabolism or toxicity in vivo)

Before a compound can be considered a viable drug candidate, it must possess suitable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. preprints.org In silico tools can predict these properties based on the molecule's structure, offering an early warning for potential liabilities. mdpi.com Using the known structure of this compound (C14H13NO), various molecular descriptors that influence ADME can be calculated. nih.gov These descriptors are often evaluated against established guidelines like Lipinski's Rule of Five to assess "drug-likeness." nih.gov

Key predicted properties include lipophilicity (LogP), which affects solubility and membrane permeability; topological polar surface area (TPSA), which correlates with transport across the intestinal barrier and the blood-brain barrier; and the number of hydrogen bond donors and acceptors, which influences solubility and receptor binding. nih.govnih.gov

Molecular Descriptor / Property Predicted Value/Range Significance
Molecular Formula C14H13NODefines the elemental composition.
Molecular Weight 211.26 g/mol Affects diffusion and transport; complies with Lipinski's rule (<500). nih.gov
XLogP3 (Lipophilicity) 3.1Indicates good lipid solubility for membrane permeability. nih.gov
Hydrogen Bond Donors 1Complies with Lipinski's rule (<5). nih.gov
Hydrogen Bond Acceptors 1Complies with Lipinski's rule (<10). nih.gov
Topological Polar Surface Area (TPSA) 29.1 ŲSuggests good intestinal absorption and potential for blood-brain barrier penetration. nih.gov
Rotatable Bonds 2Indicates low conformational flexibility, which is favorable for binding. nih.gov

Cheminformatics and Data Mining in the this compound Chemical Space

Cheminformatics applies information technology to analyze large sets of chemical data, helping to place a single compound within the context of the vast "chemical space" of known molecules. nih.govchimia.ch For this compound, cheminformatics tools would be used to understand its novelty and its relationship to other bioactive compounds.

This analysis often starts with the generation of a molecular fingerprint, a binary string that encodes the molecule's structural features. unibe.ch This fingerprint can be used to search large databases (like ChEMBL or PubChem) for structurally similar compounds. nih.gov Identifying near neighbors can provide clues about potential biological targets or off-target effects. Another approach is scaffold analysis, which breaks the molecule down to its core structure (e.g., a naphthalene-carboxamide core). chimia.ch Analyzing the prevalence of this scaffold among known drugs and bioactive compounds can reveal its utility in medicinal chemistry and highlight opportunities for developing new compound libraries based on this framework. mdpi.com

Advanced Research Applications and Future Directions for N Cyclopropylnaphthalene 2 Carboxamide

N-cyclopropylnaphthalene-2-carboxamide as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, such as a specific protein or pathway, in a precise and controlled manner. To qualify as a chemical probe, a compound should ideally exhibit high affinity for its target, typically with an affinity below 100 nM, and at least a tenfold selectivity against related targets. nih.gov The development of such probes is critical for validating the function of novel biological targets and understanding disease mechanisms.

While extensive research specifically designating this compound as a formal chemical probe is not yet widespread, its structural features and known biological activities of related analogs suggest its potential in this capacity. The core structure, a naphthalene (B1677914) carboxamide, is found in various biologically active compounds. For instance, derivatives of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide have demonstrated potent antimicrobial activities. nih.gov The key to its utility as a probe lies in the specificity conferred by the N-cyclopropyl and naphthalene moieties. The cyclopropyl (B3062369) group, with its unique electronic and conformational properties, can enhance binding affinity and metabolic stability. nih.govresearchgate.net

The primary value of this compound as a chemical probe is likely linked to its activity as a Tropomyosin receptor kinase (Trk) inhibitor. The Trk family of receptor tyrosine kinases, particularly TrkA, are implicated in nerve growth factor (NGF) signaling and are validated targets for pain, inflammation, and cancer. nih.govgoogle.com A potent and selective inhibitor like this compound could serve as an invaluable tool to dissect the intricate roles of TrkA in various physiological and pathological processes.

Table 1: Criteria for a Chemical Probe and the Potential of this compound

CriteriaGeneral DefinitionRelevance to this compound
Potency High affinity for the intended biological target (typically <100 nM).Analogs with the naphthalene carboxamide scaffold have shown potent activity against various targets. nih.gov The cyclopropyl group may enhance potency. researchgate.net
Selectivity High selectivity for the target over other related proteins.Kinase inhibitors often face challenges with selectivity. The specific substitution pattern of this compound would be crucial in determining its selectivity profile against other kinases.
Mechanism of Action A well-understood and specific mechanism of action.Likely acts as a kinase inhibitor, but detailed mechanistic studies are required to confirm its mode of inhibition (e.g., ATP-competitive, allosteric).
Cellular Activity Ability to penetrate cells and engage the target in a cellular context.The lipophilic nature of the naphthalene ring suggests good membrane permeability, a desirable trait for a chemical probe.
Utility Usefulness in generating new biological hypotheses and discoveries.As a potential TrkA inhibitor, it could be used to explore the roles of this kinase in various diseases. nih.gov

Integration of this compound Research into Systems Biology Approaches

Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. nih.gov Integrating research on this compound into systems biology approaches can provide a more comprehensive understanding of its biological effects and potential therapeutic applications. nih.gov

One key application is in chemical systems biology, which uses small molecules to perturb and study biological networks. By treating cells or organisms with this compound and analyzing the global changes in the transcriptome, proteome, and metabolome, researchers can map the pathways and networks that are modulated by the compound. This can reveal not only the direct effects of inhibiting its primary target (e.g., TrkA) but also the downstream consequences and potential off-target effects.

For example, if TrkA is inhibited, systems-level analysis could reveal compensatory changes in other signaling pathways or unexpected effects on cellular processes not previously linked to TrkA. This information is invaluable for predicting both the efficacy and potential side effects of a drug candidate. Furthermore, by comparing the systems-level effects of this compound with those of other known kinase inhibitors, it may be possible to identify unique aspects of its mechanism of action.

Emerging Synthetic Methodologies for this compound Related Scaffolds

The synthesis of this compound itself is relatively straightforward, typically involving the coupling of 2-naphthoic acid with cyclopropylamine (B47189). However, the development of novel and efficient synthetic methodologies for related and more complex scaffolds is an active area of research. These emerging methods can facilitate the generation of diverse libraries of analogs for structure-activity relationship studies and the optimization of lead compounds.

Recent advances in organic synthesis that are relevant to this scaffold include:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the amide bond formation between a carboxylic acid and an amine, often leading to higher yields and shorter reaction times compared to conventional heating methods. This has been successfully applied to the synthesis of other N-aryl naphthalene carboxamides. mdpi.com

Novel Coupling Reagents: The development of new and more efficient coupling reagents for amide bond formation continues to be a focus in organic chemistry. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often used for challenging couplings. nih.gov

Catalytic Cyclopropanation: For the synthesis of the cyclopropylamine precursor or for the direct cyclopropanation of related structures, new catalytic methods are continuously being developed. These include rhodium- and cobalt-catalyzed reactions that can provide access to optically active cyclopropane (B1198618) derivatives. organic-chemistry.org

Table 2: Synthetic Approaches for this compound and Related Scaffolds

Synthetic StepMethodDescriptionReference
Amide Bond Formation Standard Amide CouplingReaction of 2-naphthoyl chloride or 2-naphthoic acid with cyclopropylamine using a coupling agent.General Knowledge
Amide Bond Formation Microwave-Assisted SynthesisUse of microwave irradiation to accelerate the reaction between the carboxylic acid and amine. mdpi.com
Cyclopropane Synthesis Catalytic CyclopropanationUse of transition metal catalysts (e.g., Rh, Co) for the asymmetric synthesis of cyclopropane rings. organic-chemistry.org
Scaffold Elaboration One-Pot/Domino ReactionsMulti-step reactions carried out in a single pot to rapidly build molecular complexity. nih.gov

Exploration of Uncharted Biological Targets and Pathways for this compound

While the primary focus of research on this compound and its analogs has been on Trk inhibition and antimicrobial activity, there is potential for this scaffold to interact with other biological targets. The exploration of these uncharted targets and pathways is a key aspect of future research.

The naphthalene carboxamide core is a versatile scaffold that can be found in compounds with a wide range of biological activities. For example, some naphthalene carboxamide derivatives have been investigated for their activity against other kinases, as antimicrobial agents, and as inhibitors of photosynthetic electron transport. nih.govmdpi.comnih.gov This suggests that this compound itself, or closely related analogs, may have a broader pharmacological profile than is currently appreciated.

Strategies for identifying novel targets include:

Phenotypic Screening: Testing the compound in a variety of cell-based assays that measure different cellular phenotypes (e.g., cell proliferation, apoptosis, differentiation) can provide clues about its biological activity without a priori knowledge of its target.

Computational Approaches: In silico methods, such as molecular docking and pharmacophore modeling, can be used to screen large databases of protein structures to identify potential binding partners for this compound. nih.gov

Chemical Proteomics: As mentioned earlier, the use of chemical probes in combination with mass spectrometry can be a powerful tool for identifying the direct binding partners of a compound in a complex biological sample.

The discovery of novel targets for this compound could open up new therapeutic avenues and provide a deeper understanding of the compound's biological effects.

Advanced Analytical Techniques for this compound Detection and Quantification in Research Matrices

The ability to accurately detect and quantify this compound in various research matrices (e.g., plasma, tissues, cell lysates) is essential for preclinical and clinical development. Advanced analytical techniques are required to achieve the necessary sensitivity, selectivity, and throughput.

The most common analytical methods for the quantification of small molecules like this compound are based on liquid chromatography-mass spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS): This is the gold standard for quantitative bioanalysis. HPLC is used to separate the compound of interest from other components in the sample, and MS is used for its sensitive and selective detection. Tandem mass spectrometry (MS/MS) is often employed to further enhance selectivity and reduce background noise.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC uses smaller particle size columns and higher pressures than conventional HPLC, resulting in faster analysis times and improved resolution. This can significantly increase the throughput of sample analysis.

Chiral Chromatography: If the compound is chiral or is metabolized to chiral metabolites, chiral chromatography methods may be necessary to separate and quantify the individual enantiomers, as they may have different pharmacological activities.

The development and validation of these analytical methods are critical for pharmacokinetic studies, which assess the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as for pharmacodynamic studies that correlate drug concentrations with biological effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopropylnaphthalene-2-carboxamide, and how can reaction conditions be controlled to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a naphthalene-2-carboxylic acid derivative with a cyclopropylamine group. Key steps include:

  • Reagent Selection : Use naphthalene-2-carbonyl chloride (prepared via thionyl chloride treatment) as the acylating agent .
  • Condition Optimization : Maintain temperatures between 0–5°C during acylation to minimize side reactions. Use anhydrous solvents (e.g., dichloromethane) under nitrogen to prevent hydrolysis .
  • Purification : Employ column chromatography with a gradient of ethyl acetate/hexane (20:80 to 50:50) to isolate the product. Confirm purity via TLC and HPLC (>95%) .

Q. Which characterization techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to verify the cyclopropyl group (δ ~0.5–1.5 ppm for CH2_2) and amide linkage (δ ~165–170 ppm for carbonyl) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (e.g., C14_{14}H13_{13}NO).
  • Infrared Spectroscopy (IR) : Confirm amide C=O stretch (~1650 cm1^{-1}) and N–H bend (~3300 cm1^{-1}) .

Q. What are the key solubility and stability parameters of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Solubility : Test in DMSO (high solubility for in vitro assays) and aqueous buffers (e.g., PBS at pH 7.4; solubility <1 mg/mL). Use co-solvents like ethanol (<5% v/v) for biological studies .
  • Stability : Store at –20°C in airtight containers. Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) to assess shelf life .

Advanced Research Questions

Q. How can computational tools like molecular docking or DFT calculations be applied to predict the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Pharmacokinetic Prediction : Use PubChem-derived descriptors (e.g., LogP, topological polar surface area) to model absorption and blood-brain barrier penetration .
  • Docking Studies : Employ AutoDock Vina to simulate interactions with target proteins (e.g., enzymes or receptors). Validate with experimental IC50_{50} values from enzyme inhibition assays .

Q. What strategies are recommended for reconciling discrepancies in bioactivity data across different in vitro and in vivo studies involving this compound?

  • Methodological Answer :

  • Data Normalization : Control for assay conditions (e.g., cell line variability, serum content). Use standardized positive controls (e.g., reference inhibitors) .
  • Metabolite Profiling : Perform LC-MS/MS to identify active metabolites in vivo that may explain enhanced or reduced activity compared to in vitro results .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in biological systems?

  • Methodological Answer :

  • Transcriptomic Analysis : Use RNA sequencing to identify differentially expressed genes in treated vs. untreated cells. Validate with qPCR .
  • Protein Interaction Mapping : Apply pull-down assays with biotinylated probes followed by mass spectrometry to identify binding partners .

Q. What environmental impact assessments are critical when handling this compound, and how can its ecotoxicological risks be quantified?

  • Methodological Answer :

  • Degradation Studies : Perform OECD 301B tests to measure biodegradability in aqueous systems. Monitor byproducts via GC-MS .
  • Ecotoxicology : Use Daphnia magna acute toxicity tests (EC50_{50}) and algal growth inhibition assays to assess aquatic toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.